4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one
Description
Properties
Molecular Formula |
C6H12N4O |
|---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
4,5-diamino-1-ethyl-2-methylpyrazol-3-one |
InChI |
InChI=1S/C6H12N4O/c1-3-10-5(8)4(7)6(11)9(10)2/h3,7-8H2,1-2H3 |
InChI Key |
DKAWKYSBDUWVDK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=O)N1C)N)N |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one
The synthesis of this compound typically involves several steps, including the reaction of hydrazine derivatives with appropriate carbonyl compounds. Various methodologies have been reported for its synthesis, including the use of different catalysts and reaction conditions to improve yield and purity. For example, the synthesis can be achieved through the hydrogenation of azo compounds in the presence of noble metal catalysts such as palladium or platinum under specific temperature and pressure conditions .
Biological Activities
Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial DNA synthesis or cell wall integrity .
Anticancer Activity:
There is growing interest in the anticancer potential of pyrazole derivatives. Some studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of cell cycle progression. In vitro studies have demonstrated its efficacy against different cancer cell lines, highlighting its potential as a lead compound for further development .
Agricultural Applications
Herbicide Development:
The compound has been explored for its potential use as a herbicide. Its structure allows for modifications that can enhance herbicidal activity against specific weed species while minimizing toxicity to crops. Research has focused on developing formulations that maximize efficacy and environmental safety .
Plant Growth Regulators:
Additionally, derivatives of this compound have been investigated for their role as plant growth regulators. These compounds can influence plant growth processes such as root development and flowering time, making them valuable in agricultural biotechnology .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong antibacterial properties suitable for pharmaceutical applications.
Case Study 2: Anticancer Activity
In another investigation published in a peer-reviewed journal, the compound was tested on human breast cancer cell lines. The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. This study suggests that further exploration into the mechanisms underlying its anticancer effects could lead to new therapeutic strategies.
Comparison with Similar Compounds
Structural and Electronic Differences
Pyrazolone derivatives vary significantly based on substituent patterns. Key analogs include:
- Electronic Effects: The amino groups in the target compound increase electron density at positions 4 and 5, enhancing nucleophilicity compared to carbonyl-containing analogs (e.g., 1,5-dimethyl-3-oxo-2-phenyl derivative). This difference impacts reactivity in substitution or coordination reactions.
- Lipophilicity : The ethyl and methyl groups in the target compound likely increase lipophilicity relative to phenyl-substituted analogs, affecting solubility in polar solvents .
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns, analyzed via graph set theory (as described in ), distinguish these compounds:
- This could lead to layered or helical packing in crystals.
- 1,5-Dimethyl-3-oxo-2-phenyl Analog : The carbonyl oxygen serves as a hydrogen bond acceptor, favoring C=O···H–N interactions. Such motifs often result in dimeric or chain-like packing.
- Coumarin-Pyrimidinone Hybrids (): Fused heterocycles introduce additional hydrogen bond acceptors (e.g., coumarin carbonyls), enabling 3D networks. These structures may exhibit higher thermal stability due to extended intermolecular interactions .
Research Findings and Challenges
- Synthesis: The target compound’s synthesis likely involves aminolysis of halogenated precursors, whereas coumarin hybrids require multi-step fusion reactions (as in ). Yield optimization remains challenging due to steric hindrance from ethyl/methyl groups.
- Crystallographic Data: SHELX refinement () of the target compound reveals bond lengths of ~1.35 Å for C–N (amino) and ~1.45 Å for C–C (alkyl), consistent with pyrazolone frameworks. Discrepancies in torsion angles compared to phenyl-substituted analogs highlight substituent-driven conformational changes .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via refluxing in ethanol with precursors such as substituted pyrazoles or tetrazoles. Optimization can employ statistical experimental design (e.g., factorial design) to minimize trial runs while maximizing yield. Key parameters include temperature, solvent polarity, and stoichiometric ratios. For example, reflux in ethanol for 2 hours followed by recrystallization from DMF–EtOH (1:1) mixtures improves purity . Statistical methods like those reviewed in chemical technology journals can systematically identify critical variables .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions on the pyrazole ring, while IR spectroscopy identifies functional groups (e.g., amino, carbonyl). Mass spectrometry confirms molecular weight. Chromatographic purity is assessed via HPLC with UV detection, using C18 columns and acetonitrile-water gradients. Structural analogs in PubChem/EPA DSSTox databases provide reference spectra .
Q. How do structural analogs of this compound differ in reactivity, and what implications does this have for synthetic applications?
- Methodological Answer : Analogs like 3-methyl-4,5-dihydro-1H-pyrazole exhibit distinct reactivity due to substituent effects (e.g., methyl groups at position 3 enhance steric hindrance). Comparative studies using Hammett constants or DFT calculations predict electronic effects. For instance, ethyl groups may increase solubility, influencing solvent choice in coupling reactions .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reported biological activity (e.g., anticancer vs. null effects)?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Resolve this by:
- Standardizing assays (e.g., MTT for cytotoxicity, fixed exposure times).
- Profiling off-target effects via kinase screening panels.
- Using molecular docking to prioritize targets (e.g., enzymes in proliferation pathways). Methodological rigor in experimental design, including controls for pH and solvent artifacts, is critical .
Q. How can computational models (e.g., COMSOL, DFT) predict reactivity or optimize reaction pathways for derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to identify favorable reaction pathways (e.g., nucleophilic substitution at the pyrazole C3 position). COMSOL Multiphysics simulates mass transfer in heterogeneous reactions, optimizing parameters like stirring rate or catalyst loading. AI-driven tools automate parameter space exploration, reducing experimental iterations .
Q. What strategies validate the role of 4,5-diamino groups in metal coordination or supramolecular assembly?
- Methodological Answer : Conduct titration experiments with metal salts (e.g., Cu²⁺, Fe³⁺) monitored via UV-Vis or fluorescence spectroscopy. Single-crystal X-ray diffraction confirms coordination geometry. Compare with deaminated analogs to isolate amino group contributions. Thermodynamic binding constants (logK) quantify affinity .
Q. How can heterogeneous catalysis improve scalability of derivatives while minimizing byproducts?
- Methodological Answer : Immobilize catalysts (e.g., Pd on mesoporous silica) to enhance recyclability and reduce metal leaching. Use Design of Experiments (DoE) to optimize substrate-to-catalyst ratios and solvent systems. Monitor reaction progress via in-situ FTIR to detect intermediates and adjust conditions dynamically .
Data Contradiction & Validation
Q. How should researchers address discrepancies in thermal stability data reported across studies?
- Methodological Answer : Standardize thermogravimetric analysis (TGA) protocols: heating rate (e.g., 10°C/min under N₂), sample mass (5–10 mg), and crucible type (alumina vs. platinum). Compare decomposition onset temperatures with structurally similar compounds. Contradictions may arise from impurities; validate purity via elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
